Ethyl 3-oxo-3-(quinolin-3-yl)propanoate
Overview
Description
Ethyl 3-oxo-3-(quinolin-3-yl)propanoate is a chemical compound with the molecular formula C14H13NO3. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound. This compound is of significant interest in various fields of scientific research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-3-(quinolin-3-yl)propanoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 3-quinolinecarboxaldehyde in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-(quinolin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-oxo-3-(quinolin-3-yl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3-(quinolin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-3-(quinolin-2-yl)propanoate
- Ethyl 2-oxo-3-(quinolin-2-yl)propanoate
- Ethyl 3-oxo-3-(quinolin-6-yl)propanoate
Uniqueness
Ethyl 3-oxo-3-(quinolin-3-yl)propanoate is unique due to the position of the quinoline moiety at the 3-position, which can influence its reactivity and biological activity compared to other positional isomers. This unique structure can result in different interactions with molecular targets, leading to distinct biological effects and applications.
Properties
IUPAC Name |
ethyl 3-oxo-3-quinolin-3-ylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)8-13(16)11-7-10-5-3-4-6-12(10)15-9-11/h3-7,9H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULVYXANDFIJKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=CC=CC=C2N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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